![molecular formula C24H24FN5O B10833732 3-[4-(azetidin-2-ylmethoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B10833732.png)
3-[4-(azetidin-2-ylmethoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(azetidin-2-ylmethoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of multiple functional groups, including azetidine, fluorophenyl, and imidazo[1,2-b]pyridazine, contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 3-[4-(azetidin-2-ylmethoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of Azetidine Intermediate: Azetidines are synthesized through [2+2] cycloaddition reactions involving ethyl 2,3-butadienoate and cyclic ketimines in the presence of a catalyst such as DABCO.
Synthesis of Imidazo[1,2-b]pyridazine Core: This involves multicomponent reactions, condensation reactions, and intramolecular cyclizations.
Coupling Reactions: The final step involves coupling the azetidine intermediate with the imidazo[1,2-b]pyridazine core under specific reaction conditions to yield the target compound.
Analyse Des Réactions Chimiques
3-[4-(azetidin-2-ylmethoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and fluorophenyl moieties.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the development of new materials with specific chemical properties
Mécanisme D'action
Similar compounds include other imidazo[1,2-b]pyridazines and azetidine derivatives. Compared to these compounds, 3-[4-(azetidin-2-ylmethoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Comparaison Avec Des Composés Similaires
- Imidazo[1,2-a]pyrimidines
- Azetidine derivatives
- Fluorophenyl-substituted imidazoles
Propriétés
Formule moléculaire |
C24H24FN5O |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
3-[4-(azetidin-2-ylmethoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C24H24FN5O/c1-16(18-3-2-4-19(25)13-18)28-23-9-10-24-27-14-22(30(24)29-23)17-5-7-21(8-6-17)31-15-20-11-12-26-20/h2-10,13-14,16,20,26H,11-12,15H2,1H3,(H,28,29) |
Clé InChI |
FQCGOBGLJQWKJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)F)NC2=NN3C(=NC=C3C4=CC=C(C=C4)OCC5CCN5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




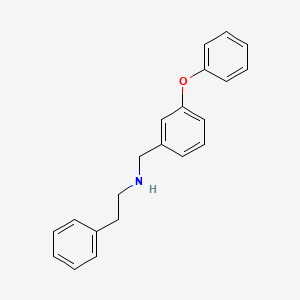
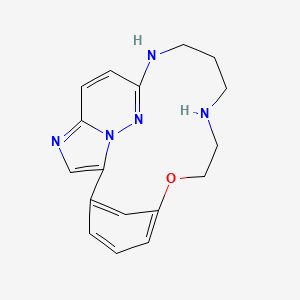



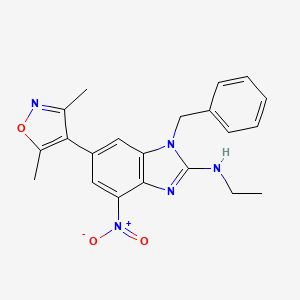
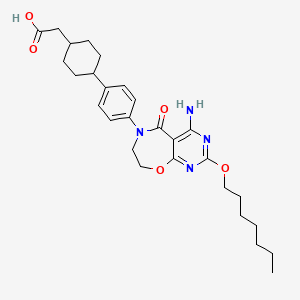
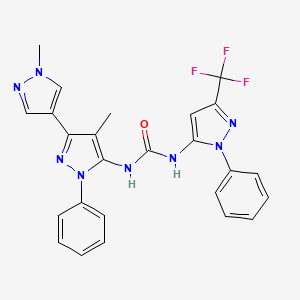
![Isopropyl 2-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B10833714.png)
![2-[[1-[2-(4-Chlorophenyl)-5-oxo-8-pentylimidazo[1,2-a]pyrimidin-7-yl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B10833719.png)


